Cas no 13296-29-2 (5-METHYLHEX-5-EN-2-AMINE)

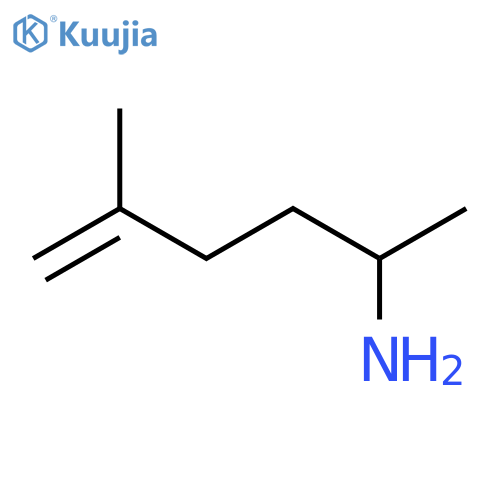

5-METHYLHEX-5-EN-2-AMINE structure

商品名:5-METHYLHEX-5-EN-2-AMINE

5-METHYLHEX-5-EN-2-AMINE 化学的及び物理的性質

名前と識別子

-

- 5-METHYLHEX-5-EN-2-AMINE

-

- インチ: 1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3

- InChIKey: RGQPKWZHUHUZPW-UHFFFAOYSA-N

- ほほえんだ: CC(N)CCC(C)=C

計算された属性

- せいみつぶんしりょう: 113.120449483g/mol

- どういたいしつりょう: 113.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 76.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-METHYLHEX-5-EN-2-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1704264-2.5g |

5-methylhex-5-en-2-amine |

13296-29-2 | 95% | 2.5g |

$978.0 | 2023-09-20 | |

| Enamine | EN300-1704264-5.0g |

5-methylhex-5-en-2-amine |

13296-29-2 | 95% | 5g |

$1448.0 | 2023-06-04 | |

| Enamine | EN300-1704264-0.05g |

5-methylhex-5-en-2-amine |

13296-29-2 | 95% | 0.05g |

$94.0 | 2023-09-20 | |

| Enamine | EN300-1704264-1.0g |

5-methylhex-5-en-2-amine |

13296-29-2 | 95% | 1g |

$499.0 | 2023-06-04 | |

| Enamine | EN300-1704264-10.0g |

5-methylhex-5-en-2-amine |

13296-29-2 | 95% | 10g |

$2146.0 | 2023-06-04 | |

| A2B Chem LLC | AX26456-100mg |

5-Methylhex-5-en-2-amine |

13296-29-2 | 95% | 100mg |

$183.00 | 2024-04-20 | |

| A2B Chem LLC | AX26456-50mg |

5-Methylhex-5-en-2-amine |

13296-29-2 | 95% | 50mg |

$134.00 | 2024-04-20 | |

| A2B Chem LLC | AX26456-250mg |

5-Methylhex-5-en-2-amine |

13296-29-2 | 95% | 250mg |

$246.00 | 2024-04-20 | |

| Aaron | AR01DVYC-250mg |

5-METHYLHEX-5-EN-2-AMINE |

13296-29-2 | 95% | 250mg |

$300.00 | 2025-02-09 | |

| Aaron | AR01DVYC-500mg |

5-METHYLHEX-5-EN-2-AMINE |

13296-29-2 | 95% | 500mg |

$540.00 | 2025-02-09 |

5-METHYLHEX-5-EN-2-AMINE 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

13296-29-2 (5-METHYLHEX-5-EN-2-AMINE) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬